N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethyl group attached to another phenyl ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the acetylated phenyl compound with a sulfonyl chloride derivative in the presence of a base like pyridine.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and modifications of this compound may lead to new therapeutic agents.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide depends on its application. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(4-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide
- N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Comparison:
- N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets.
- N-(4-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide has the trifluoromethyl group in a different position, potentially altering its chemical and biological properties.
- N-(4-acetylphenyl)-2-(trifluoromethyl)benzenesulfonamide and N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide also differ in the position and nature of the substituents, which can affect their overall behavior in chemical reactions and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-5-7-13(8-6-11)19-23(21,22)14-4-2-3-12(9-14)15(16,17)18/h2-9,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZPXOBIAGSTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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